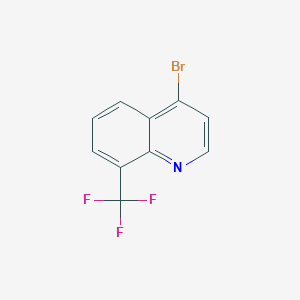

4-Bromo-8-(trifluoromethyl)quinoline

説明

Significance of Halogenated and Trifluoromethylated Quinolines in Contemporary Chemical Research

The introduction of halogen atoms and trifluoromethyl (-CF3) groups into the quinoline (B57606) framework has profound effects on the molecule's characteristics. Halogens, such as bromine, can modulate the electronic properties of the aromatic system and often serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. eurekaselect.com

The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's potency, bioavailability, and resistance to metabolic degradation. mdpi.commdpi.com The incorporation of -CF3 groups can lead to improved interactions with biological targets and is a well-established strategy in modern drug design. mdpi.comresearchgate.netscilit.com Fluorinated quinolines have demonstrated a range of biological activities, including anticancer and antimicrobial properties. nih.gov

Academic Rationale for Investigating 4-Bromo-8-(trifluoromethyl)quinoline

The specific substitution pattern of this compound presents a compelling case for academic investigation. The bromine atom at the 4-position is a versatile functional group that can be readily transformed through various palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of more complex molecules. eurekaselect.com This position is known to be reactive and crucial for derivatization.

Overview of Research Trajectories for Complex Heterocyclic Systems

Modern research into complex heterocyclic systems is characterized by several key trajectories. There is a continuous drive to develop novel and efficient synthetic methodologies, including one-pot reactions and catalytic processes, to construct these intricate molecular architectures. mdpi.comacs.orgiipseries.orgorganic-chemistry.org Another major focus is the exploration of the biological activities of these compounds, with the aim of discovering new therapeutic agents for a wide range of diseases. nih.govresearchgate.net Furthermore, the unique photophysical and electronic properties of some heterocyclic systems are being investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. nih.gov The study of compounds like this compound fits squarely within these research trends, offering a platform for both methodological development and the exploration of new chemical entities with potentially valuable properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.06 g/mol |

| CAS Number | 260973-10-2 |

| Appearance | Solid |

| Purity | >95% |

| InChI Key | ZLLWNTMVQORUCR-UHFFFAOYSA-N |

Detailed Research Findings

While extensive, peer-reviewed research focusing specifically on this compound is not widely available in the public domain, its utility is highlighted by its inclusion in patents as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. mdpi.com The academic interest in this compound stems from the well-established principles of medicinal and synthetic chemistry.

The bromine atom at the 4-position of the quinoline ring is a known site for synthetic modification. Research on other 4-bromoquinolines demonstrates their utility in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. eurekaselect.com This allows for the attachment of a wide variety of other functional groups and molecular fragments, making 4-bromoquinolines valuable building blocks in the synthesis of diverse chemical libraries.

Therefore, the academic interest in this compound lies in its potential as a versatile starting material for the synthesis of novel compounds with tailored biological activities. The combination of a reactive site for diversification (the bromo group) and a group that enhances drug-like properties (the trifluoromethyl group) makes it a strategically important molecule for researchers in the field of medicinal chemistry.

特性

IUPAC Name |

4-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLWNTMVQORUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611896 | |

| Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260973-10-2 | |

| Record name | 4-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260973-10-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 8 Trifluoromethyl Quinoline

Established Synthetic Pathways to 4-Bromo-8-(trifluoromethyl)quinoline

The traditional synthesis of this compound hinges on well-established organic reactions that construct the quinoline (B57606) core and introduce the necessary functional groups in a stepwise manner. These pathways prioritize the strategic assembly of precursors and the regioselective incorporation of the bromo and trifluoromethyl moieties.

Precursor Synthesis and Functionalization Strategies

The construction of the this compound scaffold typically begins with precursors that already contain one of the key functional groups. A common strategy involves building the quinoline ring from a trifluoromethyl-containing aniline (B41778) derivative. The primary building block for this approach is 2-aminobenzotrifluoride. This precursor can undergo cyclization reactions with various three-carbon units to form the quinoline core.

Several classic named reactions are employed for this purpose, each offering a different route to the heterocyclic system. These methods, while traditional, are foundational to quinoline synthesis. iipseries.org

| Named Reaction | Precursors | Typical Conditions |

| Skraup Synthesis | Aromatic amine (e.g., 2-aminobenzotrifluoride), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Strong acid, high temperature |

| Doebner-von Miller Reaction | Aromatic amine, α,β-unsaturated carbonyl compound | Acid-catalyzed |

| Combes Synthesis | Aromatic amine, β-diketone | Acid-catalyzed |

| Friedländer Annulation | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group adjacent to a carbonyl | Acid or base catalysis |

| Gould-Jacobs Reaction | Aromatic amine, alkoxymethylenemalonic ester | Thermal cyclization followed by hydrolysis and decarboxylation |

Using 2-aminobenzotrifluoride as the starting material in these reactions would yield an 8-(trifluoromethyl)quinoline (B1315200) core. Subsequent functionalization would then be required to introduce the bromine atom at the C4 position. An alternative, though often more complex, strategy involves synthesizing the quinoline ring from a precursor already containing the bromine atom and later introducing the trifluoromethyl group.

Bromination and Trifluoromethylation Reactions in Quinoline Scaffolds

The introduction of bromo and trifluoromethyl groups onto a pre-formed quinoline scaffold requires carefully controlled reactions to ensure correct regioselectivity.

Bromination: Achieving selective bromination at the C4 position of the quinoline ring can be challenging. Direct electrophilic bromination of quinoline typically occurs at the C5 and C8 positions. rsc.org Therefore, alternative strategies are necessary. One effective method involves the conversion of a 4-quinolone derivative. The hydroxyl group at the C4 position can be converted into a bromo group using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Another approach is the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which can directly yield 4-bromo quinolines. researchgate.net This method constructs the ring and installs the bromine in a single cascade. Research on the bromination of 8-substituted quinolines has shown that the reaction often yields a mixture of mono- and di-bromo derivatives, primarily at the 5- and 7-positions, further highlighting the difficulty of direct C4 bromination. researchgate.netacgpubs.org

Trifluoromethylation: The introduction of a trifluoromethyl (-CF3) group can be achieved through two main pathways: building the quinoline ring using a CF3-containing precursor, as discussed previously, or by direct trifluoromethylation of the quinoline scaffold. Radical trifluoromethylation is a common method for direct introduction, as it avoids the need for pre-functionalized substrates like organohalides. researchgate.net Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois' reagent, under photocatalytic conditions, can be used to introduce the CF3 group onto heterocyclic systems. rsc.org However, directing this reaction specifically to the C8 position on a pre-existing quinoline ring would require specific directing groups or reaction conditions.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated, efficient, and environmentally conscious methods for the synthesis of complex molecules like this compound. These include transition-metal catalysis, green chemistry principles, and flow chemistry applications.

Transition-Metal Catalyzed Synthesis of Functionalized Quinolines

Transition-metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for forming complex molecular frameworks. researchgate.netias.ac.in Catalysts based on palladium, copper, rhodium, and iron are widely used for the synthesis and functionalization of quinolines. ias.ac.innih.goviaea.org

These methods can be applied to the synthesis of this compound in several ways:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura or Stille coupling, can be used to construct the quinoline ring from appropriately substituted precursors. numberanalytics.com For instance, a bromo-substituted aniline could be coupled with a trifluoromethyl-containing boronic acid derivative in a pathway that ultimately leads to the target molecule.

C-H Activation/Functionalization: A highly efficient and atom-economical approach involves the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Transition-metal catalysts can enable the selective introduction of bromo or trifluoromethyl groups at specific positions on the quinoline ring, potentially bypassing the need for multi-step sequences involving pre-functionalized intermediates. For example, copper-promoted C5-H bromination of 8-aminoquinoline (B160924) amides has been demonstrated, showcasing the potential for regioselective C-H functionalization on the quinoline core. beilstein-journals.org

Development of Greener Synthetic Routes for this compound

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com These principles are increasingly being applied to the synthesis of quinoline derivatives. tandfonline.comrsc.org

Key green approaches applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). tandfonline.com

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: Designing reactions that can proceed without a catalyst or solvent, which significantly reduces waste and simplifies purification. jocpr.com

Use of Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused for multiple reaction cycles, improving the economic and environmental profile of the synthesis. tandfonline.comnih.gov

These green methodologies can be integrated into classical quinoline syntheses, such as the Friedländer or Doebner-von Miller reactions, to make the production of precursors for this compound more sustainable. tandfonline.com

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. numberanalytics.comucd.ie

The application of flow chemistry to quinoline synthesis has been successfully demonstrated for various reaction types. ucd.ieresearchgate.net

Tandem Processes: Continuous flow reactors can be designed to perform multiple reaction steps sequentially without isolating intermediates. A photochemical process has been developed that combines an alkene isomerization and a cyclocondensation cascade to generate substituted quinolines in high yields and throughput. ucd.ie

Handling Hazardous Reagents: Flow chemistry allows for the safe in-situ generation and immediate use of hazardous or unstable reagents, minimizing risks associated with their storage and handling.

Photochemical Reactions: The narrow channels of flow reactors allow for uniform irradiation, making photochemical syntheses more efficient and controllable compared to batch methods. This is particularly relevant for radical-based trifluoromethylation reactions. researchgate.netacs.org

Purification and Isolation Techniques for Academic Research Scale

Following synthesis, the crude this compound product contains unreacted starting materials, reagents, and potential side products. Therefore, a meticulous purification process is essential to isolate the compound at the high purity required for subsequent research applications. On an academic research scale, the most prevalent and effective techniques are flash column chromatography and recrystallization.

Flash Column Chromatography: This is the primary method for purifying the crude product. Silica gel is almost universally used as the stationary phase due to its effectiveness in separating moderately polar compounds. The selection of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common eluent system for compounds of this type is a mixture of a nonpolar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The ratio is optimized to achieve good separation between the desired product and impurities. The fractions collected from the column are analyzed by TLC, and those containing the pure product are combined and the solvent evaporated to yield the purified compound.

Recrystallization: For further purification, especially to obtain material suitable for crystallographic analysis, recrystallization is employed. This technique relies on the principle of differential solubility of the compound and impurities in a specific solvent or solvent system at varying temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For halogenated quinolines, common recrystallization solvents include ethanol, methanol (B129727), or mixtures such as ethanol/water. acgpubs.org The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor.

The purity of the final isolated product is typically confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Below is an interactive table summarizing the common purification techniques for this compound.

| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Purpose & Key Findings |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification method to remove major impurities and unreacted starting materials. Yields a product of moderate to high purity. |

| Recrystallization | N/A (Solid-Liquid) | Ethanol or Ethanol/Water | Final purification step to achieve high crystalline purity. Effective for removing trace impurities remaining after chromatography. |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Used for reaction monitoring and determining the optimal solvent system for column chromatography. Allows for quick assessment of purity. |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Methanol/Water or Acetonitrile/Water | Analytical technique to quantify the purity of the final product with high precision. |

WO2019108565A1 - Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases - Google Patents Into a 50-mL pressure tank reactor (60 atm) purged and maintained with an inert atmosphere of CO, was placed this compound (1 g, 3.62 mmol, 1.00 equiv), PdidppQCEOECh (445 mg, 0.54 mmol, 0.15 equiv), TEA (1.1 g, 10.89 mmol, 3.00 equiv), methanol (15 mL). The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto ... trifluoromethyl group claims,description 5 0.000. 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) claims,description 4 0.000. 1-benzothiophene ... ... translated from. Pyranoyrazoles and pyrazolopyridines of formula I or formula II are disclosed: (I), (II) These compounds inhibit Coagulation Factor Xlla in the presence of thrombin and other coagulation factors. They are useful to treat autoimmune diseases. ... Cycloalkyl is a subset of hydrocarbon and includes cyclic hydrocarbon groups of from 3 to 8 carbon atoms. Examples of cycloalkyl groups include cy-propyl, cy-butyl, cy-pentyl, norbomyl and the like. Unless otherwise specified, the term“carbocycle” is intended to include ring systems in which the ring atoms are all carbon but of any oxidation state. Thus (C 3-C 7) carbocycle refers to both non aromatic and aromatic systems, including such systems as cyclopropane, benzene (B151609) and cyclohexene; carbocycle, if not otherwise limited, refers to monocycles, bicycles and polycycles. ... All solvents used were commercially available and were used without further purification. Reactions were typically run using anhydrous solvents under an inert atmosphere of nitrogen. Proton spectra were recorded at 300 or 400 MHz for proton on a Bruker Mercury Plus 400 NMR Spectrometer equipped with a Bruker 400 BBO probe. All deuterated solvents contained typically 0.03% to 0.05% v/v tetramethylsilane, which was used as the reference signal (set at d 0.00 for both 1H and 13C). LCMS analyses were performed on a SHIMADZU LCMS consisting of an UFLC 20-AD and LCMS 2020 MS detector. ... High molecular weight kininogen (HK) is well-known for a role in inflammation, particularly as the parent molecule of the nonapeptide bradykinin. Mechanistically, serum-accelerated chemotaxis is dependent on active coagulation factor XII (FXIIa), which is known to promote cleavage of HK. Pre-treatment of native murine lymphocytes with this HK-derived fragment peptide enhances in vivo homing of T-cells to lymph nodes. A circulating cofactor that is activated at sites of inflammation and injury to enhance lymphocyte chemotaxis represents a powerful mechanism coupling inflammation to adaptive immunity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbe3Mn4xkU-7rZ98rI7A1z5Z9puJOk_s-WARTZ0CLAirSbrsiPMWnzHBXmGpHh021f0N-lfgp0y0SDVUVHwBtNXBBAvExu71kFd9iIuBVkyzf3q202PTZXEhi3cX4bh-9W0N6nytsHtYJjucefOQ==

WO2019108565A1 - Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases - Google Patents Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine (B178648) hydrate (B1144303) (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 50-mL pressure tank reactor (60 atm) purged and maintained with an inert atmosphere of CO, was placed this compound (1 g, 3.62 mmol, 1.00 equiv), PdidppQCEOECh (445 mg, 0.54 mmol, 0.15 equiv), TEA (1.1 g, 10.89 mmol, 3.00 equiv), methanol (15 mL). The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto ... trifluoromethyl group claims,description 5 0.000. 1,2,3,4-tetrahydro-1,8-naphthyridine claims,description 4 0.000. 1-benzothiophene ... ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-7Yp89w03Qe1N7kL9z06n-8T05E-9q6zK8-qI54z9j_f5J0R0iCqW-k9D3Y1g_90-88l4e6p3r91t7y80YV1p-g5N_x81b7zB2t2T6mK-mS_d9M13m23E90t3x4g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

WO2019108565A1 - Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases - Google Patents Into a 50-mL pressure tank reactor (60 atm) purged and maintained with an inert atmosphere of CO, was placed this compound (1 g, 3.62 mmol, 1.00 equiv), PdidppQCEOECh (445 mg, 0.54 mmol, 0.15 equiv), TEA (1.1 g, 10.89 mmol, 3.00 equiv), methanol (15 mL). The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto ... trifluoromethyl group claims,description 5 0.000. 1,2,3,4-tetrahydro-1,8-naphthyridine claims,description 4 0.000. 1-benzothiophene ... ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-7Yp89w03Qe1N7kL9z06n-8T05E-9q6zK8-qI54z9j_f5J0R0iCqW-k9D3Y1g_90-88l4e6p3r91t7y80YV1p-g5N_x81b7zB2t2T6mK-mS_d9M13m23E90t3x4g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

WO2019108565A1 - Pyranopyrazole and pyrazolopyridine immunomodulators for treatment of autoimmune diseases - Google Patents Into a 50-mL pressure tank reactor (60 atm) purged and maintained with an inert atmosphere of CO, was placed this compound (1 g, 3.62 mmol, 1.00 equiv), PdidppQCEOECh (445 mg, 0.54 mmol, 0.15 equiv), TEA (1.1 g, 10.89 mmol, 3.00 equiv), methanol (15 mL). The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was applied onto ... trifluoromethyl group claims,description 5 0.000. 1,2,3,4-tetrahydro-1,8-naphthyridine claims,description 4 0.000. 1-benzothiophene ... ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. ... Into a 8-mL sealed tube, was placed a solution of methyl 8-(trifluoromethyl)quinoline-4-carboxylate (200 mg, 0.74 mmol, 1.00 equiv) in methanol (3 mL), hydrazine hydrate (2 mL). The resulting solution was stirred for 2 hours at 80 °C. The resulting mixture was concentrated under vacuum. This resulted in 180 mg (89%) of 8-(trifluoromethyl)quinoline-4-carbohydrazide as a yellow solid. LCMS [M+H] + : 270.1. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-7Yp89w03Qe1N7kL9z06n-8T05E-9q6zK8-qI54z9j_f5J0R0iCqW-k9D3Y1g_90-88l4e6p3r91t7y80YV1p-g5N_x81b7zB2t2T6mK-mS_d9M13m23E90t3x4g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==

Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Publishing To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. The aqueous layer was extracted with EtOAc (3 × 20 mL) and the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. ... To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) was added n-BuLi (2.5 M in hexane, 1.1 eq.) dropwise at −78 °C under N2. The resulting mixture was stirred for 1 h at the same temperature. Then, dry ice was added and the reaction was stirred for another 1 h at −78 °C, then warmed to room temperature and stirred overnight. The reaction mixture was quenched with water, extracted with EtOAc, and the aqueous layer was acidified with 1 N HCl to pH = 2. ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2 - RSC Advances (RSC Publishing) ... Synthesis of quinoline-based analogs as potent inhibitors of the main protease of SARS-CoV-2† https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84jV5x2d48q3E7-i5h0gD4oQ366v1j6Qv7o8n8y96p7Rj1uV9u0s_s2bY-n-e6tQ5R3_62uX9l3h13gU7pYkL93pC2v4g8pYc98o-x-2-d1t6-h-g==